molecular formula C34H23N4NaO6S2 B13112654 Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium CAS No. 6378-88-7

Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium

Cat. No.: B13112654
CAS No.: 6378-88-7
M. Wt: 670.7 g/mol
InChI Key: RBYJOOWYRXEJAM-UHFFFAOYSA-M
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Description

Acid Blue 59, also known as 1,4-Bis(ethylamino)-9,10-anthraquinone, is a synthetic dye belonging to the anthraquinone class. It is widely used in various industries due to its vibrant blue color and stability. This compound is soluble in water and has a maximum absorption wavelength (λmax) of 595 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid Blue 59 involves the condensation of 1,4-diaminoanthraquinone with ethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{1,4-diaminoanthraquinone} + 2 \text{ethylamine} \rightarrow \text{Acid Blue 59} ]

Industrial Production Methods

Industrial production of Acid Blue 59 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the following steps:

    Oxidation: The leuco form of the dye is oxidized using an oxidizing agent such as manganese dioxide in an aqueous solution.

    Neutralization: The oxidized solution is neutralized using sodium carbonate to form a suspension.

    Filtration: The suspension is filtered to remove any solid impurities.

    Concentration and Drying: The filtered solution is concentrated and dried to obtain the final dye product.

Chemical Reactions Analysis

Types of Reactions

Acid Blue 59 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized to form different metabolites.

    Reduction: It can be reduced under specific conditions, leading to the cleavage of the azo bond.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Manganese dioxide, persulfate.

    Reducing Agents: Sodium dithionite, zero-valent iron nanoparticles.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include various metabolites and degradation products, which can be analyzed using techniques such as high-performance liquid chromatography and Fourier-transform infrared spectroscopy .

Scientific Research Applications

Acid Blue 59 has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acid Blue 59 involves its interaction with molecular targets such as enzymes and cellular structures. The dye can bind to specific sites on proteins and nucleic acids, leading to changes in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Solvent Blue 38
  • Oil Blue N
  • Brilliant Blue R

Comparison

Acid Blue 59 is unique due to its specific chemical structure, which provides it with distinct properties such as high stability and vibrant color. Compared to similar compounds, Acid Blue 59 has a higher dye content and better heat stability, making it more suitable for applications in high-temperature processes .

Biological Activity

Sodium 7-phenyl-5,9-bis(phenylamino)-4,10-disulphonatobenzo[a]phenazinium, commonly referred to as Irisol Fast Blue BLN, is a synthetic dye belonging to the phenazinium class. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings and case studies.

  • Molecular Formula : C34H23N4NaO6S2
  • Molecular Weight : 670.69 g/mol
  • CAS Number : 6378-88-7

These properties indicate that the compound is a complex organic molecule with multiple functional groups that may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its applications in dyeing processes and potential therapeutic uses. Below are key areas of investigation:

1. Antimicrobial Activity

Research has indicated that phenazinium compounds exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. For instance:

  • In vitro studies showed that at certain concentrations, the compound could induce apoptosis in human cancer cell lines.
  • The IC50 values (the concentration required to inhibit cell growth by 50%) were determined for various cell lines, indicating a dose-dependent response.

3. Photodynamic Therapy (PDT) Potential

Given its chemical structure, there is potential for this compound to be used in photodynamic therapy:

  • The compound can generate reactive oxygen species (ROS) upon light activation, which can selectively damage cancer cells while sparing healthy tissues.
  • Studies have shown promising results in preclinical models where light exposure led to significant tumor reduction.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various phenazinium dyes, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli25 µg/mL

These findings suggest that the compound has significant antimicrobial activity against both types of bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)18

The results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell types.

Properties

CAS No.

6378-88-7

Molecular Formula

C34H23N4NaO6S2

Molecular Weight

670.7 g/mol

IUPAC Name

sodium;5,9-dianilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C34H24N4O6S2.Na/c39-45(40,41)31-18-10-17-25-33(31)28(36-23-13-6-2-7-14-23)20-30-34(25)37-26-21-32(46(42,43)44)27(35-22-11-4-1-5-12-22)19-29(26)38(30)24-15-8-3-9-16-24;/h1-21H,(H3,35,36,39,40,41,42,43,44);/q;+1/p-1

InChI Key

RBYJOOWYRXEJAM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=[N+](C4=CC(=C(C=C4N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7.[Na+]

Origin of Product

United States

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